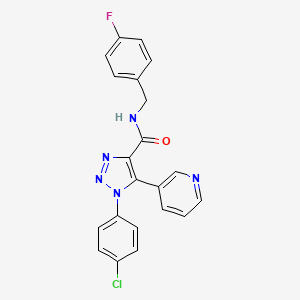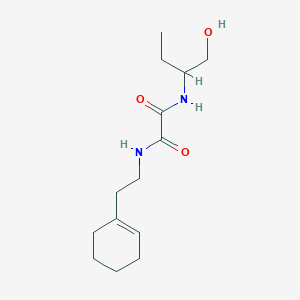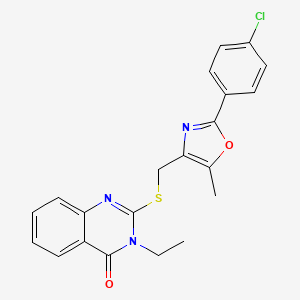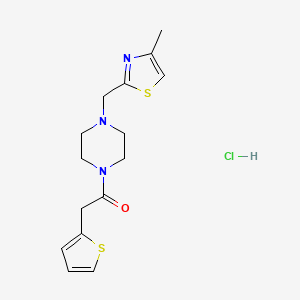
2-(4-methylcyclohexyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C9H18O. It is a colorless liquid with a mild odor and is used in various chemical applications. This compound is part of the alcohol family and features a cyclohexane ring substituted with a methyl group and an ethanol side chain.
Mecanismo De Acción
Target of Action
It is structurally similar to ethanol, which is known to interact with several targets in the body, including alcohol dehydrogenase (adh) and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme . These enzymes play a crucial role in the metabolism of ethanol and other xenobiotics .
Mode of Action
Ethanol alters the membranes of neurons, as well as their ion channels, enzymes, and receptors . It is also metabolized by the hepatic enzyme alcohol dehydrogenase .
Biochemical Pathways
Ethanol, a structurally similar compound, is known to be converted into acetyl-coa, a central precursor for myriad biochemicals, and atp, a key molecule important for powering biochemical pathways .
Pharmacokinetics
Both acute and chronic ethanol use can cause transient changes to many physiological responses in different organ systems .
Result of Action
Ethanol, a structurally similar compound, promotes ordered structure in protein molecules, leading to an increase of helix content and turns but also increased aggregation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Methylcyclohexyl)ethanol. For instance, the hydrogenation of cyclohexyl acetate, derived from the esterification of acetic acid and cyclohexene, provides a novel route to yield cyclohexanol and ethanol . Additionally, the compound’s action can be influenced by factors such as temperature, pH, and the presence of other substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(4-methylcyclohexyl)ethan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexyl acetate using catalysts such as Cu2Zn1.25/Al2O3 . This method involves the esterification of acetic acid and cyclohexene to form cyclohexyl acetate, which is then hydrogenated to yield cyclohexanol and ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation processes. The use of Zn-promoted Cu/Al2O3 catalysts has been shown to improve the activity and selectivity of the reaction, resulting in high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-methylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like hydrogen halides (HCl, HBr, HI).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Hydrogen halides (HCl, HBr, HI)
Major Products Formed
Oxidation: Cyclohexanone derivatives
Reduction: Cyclohexane derivatives
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
2-(4-methylcyclohexyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexanol
- 4-Methylcyclohexanol
- Cyclohexaneethanol
Uniqueness
2-(4-methylcyclohexyl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
2-(4-methylcyclohexyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8-2-4-9(5-3-8)6-7-10/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIORXFCYDCJZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2832093.png)

![2-(4-bromophenyl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2832098.png)
![(5S)-6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2832099.png)
![methyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2832100.png)

![6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2832103.png)




![methyl 5-(((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2832112.png)
![3-hexyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2832113.png)
![3-amino-4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832115.png)
